Cas no 3068-39-1 (C.I.Basic Red 1:1)

C.I.Basic Red 1:1 structure
Nome del prodotto:C.I.Basic Red 1:1
Numero CAS:3068-39-1
MF:C27H29N2O3+.Cl-
MW:464.98376
MDL:MFCD09029216
CID:43766
PubChem ID:354335511
C.I.Basic Red 1:1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Basic Red 1:1
- Rhodamine 590 Chloride
- Basic red
- [9-(2-carbomethoxyphenyl)-6-(ethylamino)-2,7-dimethyl-xanthen-3-ylidene]-ethyl-ammonium chloride
- 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxan
- 3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-xanthyliuch
- 3,6-Bis-aethylamino-9-(2-methoxycarbonyl-phenyl)-2,7-dimethyl-xanthylium,Chlorid
- rhodamine 6Zh
- Rohdamine 6GD
- Xanthylium,3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-,chloride
- C.I. 45161
- 3,6-Bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethylxanthylium chloride
- Basic Red 1:1
- C.I.Basic Red 1:1
-
- MDL: MFCD09029216
- Inchi: 1S/C27H29N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28-29H,6-7H2,1-5H3;1H/q+1;/p-1
- Chiave InChI: WDTZNHRKHNKDOU-UHFFFAOYSA-M
- Sorrisi: CCNC1=CC2=[O+]C3=C(C=C(C)C(=C3)NCC)C(=C2C=C1C)C4=CC=CC=C4C(=O)OC.[Cl-]
Proprietà calcolate
- Massa esatta: 464.18700
- Massa monoisotopica: 464.187
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 33
- Conta legami ruotabili: 7
- Complessità: 807
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 61.5A^2
Proprietà sperimentali
- Colore/forma: Cristallo rosso brillante
- Punto di fusione: 275-305°C
- Punto di ebollizione: 593.8°C at 760 mmHg
- Punto di infiammabilità: 312.9°C
- PSA: 63.83000
- LogP: 6.83540
- λmax: 525(H2O)(lit.)
C.I.Basic Red 1:1 Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H317-H318-H330-H410
- Dichiarazione di avvertimento: P260-P264-P270-P271-P272-P273-P280-P284-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P310-P305+P351+P338+P310-P391-P403+P233-P405-P501
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG II
- Classe di pericolo:6.1
- Condizioni di conservazione:Store at room temperature
- PackingGroup:II
C.I.Basic Red 1:1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB483511-1 g |
C.i.basic red 1:1, 95%; . |
3068-39-1 | 95% | 1g |
€146.10 | 2023-06-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | FN434-1g |
C.I.Basic Red 1:1 |
3068-39-1 | 90.0%(LC) | 1g |
¥299.0 | 2022-02-28 | |
TRC | C475858-500mg |
C.I.Basic Red 1:1 |
3068-39-1 | 500mg |
$81.00 | 2023-05-18 | ||
TRC | C475858-2.5g |
C.I.Basic Red 1:1 |
3068-39-1 | 2.5g |
$ 115.00 | 2022-06-06 | ||
Ambeed | A937561-1g |
3,6-Bis(ethylamino)-9-(2-(methoxycarbonyl)phenyl)-2,7-dimethylxanthylium chloride |
3068-39-1 | 90% | 1g |
$20.0 | 2024-04-20 | |
abcr | AB483511-25g |
C.i.basic red 1:1, 95%; . |
3068-39-1 | 95% | 25g |
€874.80 | 2025-02-20 | |
A2B Chem LLC | AI47078-5g |
Xanthylium,3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-,chloride |
3068-39-1 | >90.0%(HPLC) | 5g |
$111.00 | 2024-04-20 | |
A2B Chem LLC | AI47078-1g |
Xanthylium,3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-,chloride |
3068-39-1 | 90%(HPLC) | 1g |
$51.00 | 2024-04-20 | |
1PlusChem | 1P00I686-1g |
Xanthylium,3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-,chloride |
3068-39-1 | 90%(HPLC) | 1g |
$68.00 | 2024-05-06 | |
eNovation Chemicals LLC | Y1015661-1g |
Xanthylium,3,6-bis(ethylamino)-9-[2-(methoxycarbonyl)phenyl]-2,7-dimethyl-,chloride |
3068-39-1 | 90.0% | 1g |
$75 | 2024-06-06 |
C.I.Basic Red 1:1 Letteratura correlata
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1. Multimode smartphone biosensing: the transmission, reflection, and intensity spectral (TRI)-analyzerKenneth D. Long,Elizabeth V. Woodburn,Huy M. Le,Utsav K. Shah,Steven S. Lumetta,Brian T. Cunningham Lab Chip 2017 17 3246
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Peter N. Tirella,Rebecca L. Craig,Darrell B. Tubbs,Nicole E. Olson,Ziying Lei,Andrew P. Ault Environ. Sci.: Processes Impacts 2018 20 1570
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3. Interfacial solvent structure in butan-1-ol, butan-2-ol and 2-methylpropan-1-ol at Au and Ag electrodes from surface enhanced Raman scattering and capacitance measurementsJeanne E. Pemberton,Susan L. Joa,Aijin Shen,Kimball J. Woelfel J. Chem. Soc. Faraday Trans. 1996 92 3683
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Masanobu Iwanaga,Bongseok Choi,Hideki T. Miyazaki,Yoshimasa Sugimoto Nanoscale 2016 8 11099
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Thomas D. Horvath,Gwangseong Kim,Raoul Kopelman,Shai Ashkenazi Analyst 2008 133 747
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3068-39-1)C.I.Basic Red 1:1

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):166.0/531.0